Flunixin(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

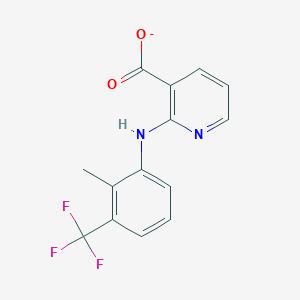

Flunixin(1-) is a monocarboxylic acid anion that is the conjugate base of flunixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a flunixin.

Applications De Recherche Scientifique

Pharmacological Properties

Flunixin(1-) is known for its effectiveness in alleviating pain and inflammation. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammatory processes . The compound has been extensively studied for its use in:

- Equine Medicine : Flunixin is commonly administered to horses for conditions such as colic, laminitis, and postoperative pain management. Studies have shown that flunixin can significantly reduce clinical signs associated with endotoxemia, such as abdominal discomfort and tachypnea .

- Bovine and Porcine Medicine : In cattle and pigs, flunixin is utilized to manage pain associated with various conditions, including mastitis and surgical interventions. The recommended dosage for swine is 2.2 mg/kg with a withdrawal time of 12 days .

Detection Methods

Recent advancements have focused on developing reliable methods for detecting flunixin residues in food products derived from treated animals. A study outlined a multi-class, multi-residue analysis method that effectively quantifies flunixin and its metabolite, 5-hydroxy flunixin, in milk and other livestock products. Key findings include:

| Target | Linearity (r²) | Fortification (μg/kg) | Recovery (%) | Intra-lab CV (%) |

|---|---|---|---|---|

| Flunixin | 0.9991 | 10 | 99.6 | 3.0 |

| 20 | 99.1 | 3.9 | ||

| 40 | 97.2 | 2.2 | ||

| 5-Hydroxy flunixin | 0.9993 | 10 | 101 | 4.1 |

| 20 | 93.6 | 0.7 | ||

| 40 | 84.6 | 8.4 |

These methods are essential for ensuring food safety by monitoring drug residues in animal products .

Equine Applications

A study involving horses treated with a combination of phenylbutazone and flunixin meglumine reported significant gastrointestinal complications when both drugs were administered together . This highlights the need for careful consideration of NSAID combinations in equine medicine.

Bovine Applications

Research has demonstrated that administering flunixin prior to endotoxin exposure in ponies can prevent severe clinical symptoms associated with endotoxemia . This finding underscores the drug's potential role in managing inflammatory responses during critical health events.

Palatability Studies

In a study assessing the palatability of flunixin when mixed with feed for sheep, results indicated varied consumption rates between control and flunixin-supplemented feeds over two days . This research is vital for understanding how to effectively administer medications to livestock while ensuring compliance.

Propriétés

Formule moléculaire |

C14H10F3N2O2- |

|---|---|

Poids moléculaire |

295.24 g/mol |

Nom IUPAC |

2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate |

InChI |

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/p-1 |

Clé InChI |

NOOCSNJCXJYGPE-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F |

SMILES canonique |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.